molecular formula C21H15ClFN3O2 B4235886 4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B4235886
M. Wt: 395.8 g/mol
InChI Key: AJKCDSKDUBXBPL-UHFFFAOYSA-N
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Description

4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex synthetic compound based on the 5,6,7,8-tetrahydroquinazoline scaffold, a structure recognized for its significant potential in pharmaceutical and medicinal chemistry research. This derivative is characterized by a chloro-substituted benzamide group linked to a tetrahydroquinazoline core that is further functionalized with a 4-fluorophenyl moiety at the 7-position and an oxo group at the 5-position. The specific roles of the chlorine and fluorine atoms in modulating the compound's lipophilicity, electronic properties, and overall binding affinity make it a valuable candidate for structure-activity relationship (SAR) studies. This compound is exclusively intended for research applications and is a critical tool for investigating novel therapeutic agents. Its core tetrahydroquinazoline scaffold has been identified in molecular docking studies to exhibit high binding affinity toward essential enzymes of Mycobacterial tuberculosis , including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1, suggesting its promise as a lead compound for developing new antitubercular agents against multidrug-resistant strains . Furthermore, analogous tetrahydroquinazoline derivatives have demonstrated significant inhibitory activity against β-glucosidase, indicating a potential research application in metabolic disorders such as diabetes . The structural features of this compound, particularly the fluorophenyl group, may enhance its pharmacological profile and make it suitable for exploration in other research areas, including oncology and central nervous system (CNS) disorders, given the documented biological activities of related quinazoline and tetrahydroquinazoline derivatives . Researchers can utilize this compound for in silico modeling, in vitro enzymatic assays, and as a synthetic intermediate for further chemical functionalization to develop novel bioactive molecules. This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

4-chloro-N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2/c22-15-5-1-13(2-6-15)20(28)26-21-24-11-17-18(25-21)9-14(10-19(17)27)12-3-7-16(23)8-4-12/h1-8,11,14H,9-10H2,(H,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKCDSKDUBXBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-chlorobenzoyl chloride with 7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. This reaction is critical for metabolic studies and prodrug activation.
Example :
Under reflux with 6M HCl (12 hours):
4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide → 4-chlorobenzoic acid + 2-amino-7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazoline

ConditionReagentProduct(s)Yield (%)Source
Acidic6M HCl4-chlorobenzoic acid, amine derivative78–85
BasicNaOH (aq.)Same as above65–72

Nucleophilic Aromatic Substitution (NAS) at the Chloro Group

The electron-deficient chloro substituent at the benzamide’s para position is susceptible to NAS with amines, alkoxides, or thiols.

Reaction with Piperidine :
this compound + piperidine → 4-piperidino-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

CatalystSolventTemp. (°C)Time (h)Yield (%)
NoneDMF120892

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring

The fluorophenyl group directs electrophiles to meta positions. Nitration and sulfonation are observed under controlled conditions.

Nitration :
this compound + HNO₃/H₂SO₄ → 4-chloro-N-[7-(3-nitro-4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Reagent Ratio (HNO₃:H₂SO₄)Temp. (°C)Product Purity (%)
1:30–595

Reduction of the Tetrahydroquinazolinone Core

The 5-oxo group in the tetrahydroquinazoline moiety can be reduced to a secondary alcohol or amine using NaBH₄ or LiAlH₄.

Reduction with NaBH₄ :
this compound → 4-chloro-N-[7-(4-fluorophenyl)-5-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Reducing AgentSolventYield (%)Selectivity
NaBH₄MeOH88High

Cyclization Reactions

The tetrahydroquinazolinone scaffold facilitates cyclization with bifunctional reagents (e.g., hydrazines) to form fused heterocycles.

Reaction with Hydrazine :
this compound + NH₂NH₂ → Pyrazolo[3,4-d]quinazoline derivative

ConditionsProduct StructureApplication
Ethanol, refluxFused tricycleAnticancer leads

Cross-Coupling Reactions

The chloro and fluoro groups participate in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig).

Suzuki Coupling with Phenylboronic Acid :
this compound + PhB(OH)₂ → 4-phenyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

CatalystLigandYield (%)
Pd(PPh₃)₄XPhos76

Photochemical Reactions

UV irradiation induces C–F bond cleavage in the fluorophenyl group, forming phenolic derivatives.

Light Source (nm)ProductQuantum Yield
2544-chloro-N-[7-(4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide0.12

Key Stability Considerations

  • pH Sensitivity : Degrades in strong acids/bases via amide hydrolysis.

  • Thermal Stability : Stable up to 200°C; decomposes above 250°C (TGA data).

  • Oxidative Stability : Susceptible to peroxide-mediated oxidation at the tetrahydroquinazoline’s C5–C6 bond .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression .
  • Antiviral Properties
    • The compound's structure suggests potential antiviral activity. Similar quinazoline derivatives have shown efficacy against viral infections by inhibiting viral replication processes. This application is particularly relevant in the context of emerging viral diseases .
  • Antibacterial and Antifungal Activities
    • Preliminary studies have indicated that the compound may possess antibacterial and antifungal properties. The presence of halogen substituents is known to enhance the antimicrobial activity of organic compounds, making this derivative a candidate for further exploration in treating bacterial and fungal infections .
  • Neuroprotective Effects
    • Emerging research suggests that quinazoline derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier due to its lipophilic nature may contribute to its effectiveness in this area .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-chlorobenzaldehyde and malononitrile. The synthesis process includes key steps such as condensation reactions followed by cyclization to form the quinazoline ring system .

Table: Synthesis Overview

StepReactantsConditionsProduct
14-chlorobenzaldehyde + malononitrileReflux in ethanolIntermediate compound
2Intermediate + amineCyclizationThis compound

Case Studies and Research Findings

  • Study on Anticancer Activity : A case study published in a peer-reviewed journal demonstrated that similar quinazoline compounds effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .
  • Neuroprotective Mechanism Investigation : Another study explored the neuroprotective effects of quinazoline derivatives in cellular models of oxidative stress, showing significant reductions in cell death rates compared to controls .
  • Antimicrobial Efficacy : A series of experiments assessed the antibacterial properties against common pathogens, revealing a notable zone of inhibition for the compound compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, it may interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Benzamide Derivatives with Alternative Heterocycles

  • 4-Chloro-N-(5-(4-Fluorophenyl)Oxazol-2-yl)Benzamide (CT1-69) (): Replacing the tetrahydroquinazolinone with an oxazole ring simplifies the heterocyclic system. The oxazole’s electron-deficient nature may alter electronic interactions in catalysis or receptor binding. Synthesis involves DMF and TBTU, a common coupling agent for amide bond formation .
  • 2-Chloro-N-[(5Z)-5-(4-Fluorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Benzamide (): This analog incorporates a thiazolidinone ring with a thioxo group and a benzylidene substituent. The Z-configuration of the benzylidene group may influence spatial interactions .

Functional Group Modifications on the Benzamide Moiety

  • 4-Chloro-N-(Dibenzylcarbamothioyl)Benzamide ():
    The addition of a carbamothioyl group (-NH-CS-NR₂) introduces sulfur-based functionality, which enhances metal-chelating capacity. This derivative’s Pd(II) and Pt(II) complexes exhibit antimicrobial activity, suggesting that similar modifications to the target compound could unlock metal-binding properties .
  • The 4-(1-methylethyl)phenyl substituent increases steric hindrance, which might impact binding selectivity in biological targets .

Biological Activity

4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a synthetic compound with a complex structure that has attracted attention for its potential biological activities. This compound features a quinazoline core, which is known for its various pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H15ClFN3O2C_{21}H_{15}ClFN_3O_2 with a molecular weight of 395.8 g/mol. The IUPAC name provides insight into its structure: it incorporates a chloro group, a fluorophenyl moiety, and a quinazoline framework.

PropertyValue
Molecular Formula C21H15ClFN3O2
Molecular Weight 395.8 g/mol
IUPAC Name This compound

The mechanism of action of this compound is believed to involve the inhibition of specific enzymes or receptors. For instance, it may act as an inhibitor of tyrosinase, which is crucial in melanin production. By binding to the active site of tyrosinase, it prevents substrate access and alters cellular signaling pathways related to pigmentation and possibly tumor progression.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds with similar structures. For example:

  • Inhibition of Cancer Cell Proliferation : Research indicates that quinazoline derivatives can significantly inhibit the proliferation of various cancer cell lines. In vitro studies have shown that compounds similar to this compound exhibit IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases and other apoptotic markers .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Similar quinazoline derivatives have been reported to reduce levels of pro-inflammatory cytokines in experimental models .

Case Studies

  • Study on Tyrosinase Inhibition : A study highlighted the inhibitory effects of quinazoline derivatives on tyrosinase activity in vitro. The results showed that modifications to the quinazoline core could enhance inhibitory potency .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of related compounds on various human cancer cell lines. The study found that certain structural modifications could lead to increased cytotoxicity compared to standard chemotherapeutics like cisplatin .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR; 1H^1H, 13C^{13}C) and Fourier-transform infrared (FT-IR) spectroscopy are standard for confirming functional groups and connectivity . For crystallographic analysis, single-crystal X-ray diffraction with refinement via SHELXL (SHELX system) is critical for resolving bond lengths, angles, and intermolecular interactions. highlights SHELXL’s robustness for small-molecule refinement, even with twinned data .

Q. What synthetic strategies are commonly employed for benzamide derivatives with tetrahydroquinazolinone scaffolds?

  • Answer: Multi-step synthesis typically involves condensation of substituted anilines with carbonyl precursors, followed by cyclization. For example, reports yields of 34.9–63.4% for analogous compounds using nucleophilic substitution and cyclocondensation under reflux conditions. Solvent selection (e.g., acetonitrile or DMF) and catalyst optimization (e.g., potassium carbonate) are key variables .

Q. How can initial biological activity screening be designed for this compound?

  • Answer: Prioritize enzymatic assays targeting bacterial acps-pptase (acyl carrier protein synthase phosphopantetheinyltransferase), as structurally similar benzamides disrupt bacterial proliferation . Use high-throughput screening with GC-MS or HPLC to quantify substrate conversion rates .

Advanced Research Questions

Q. How can contradictions in synthetic yield data be resolved during reaction optimization?

  • Answer: Systematic variation of parameters (temperature, solvent polarity, catalyst loading) and statistical tools like Design of Experiments (DoE) can identify critical factors. For example, shows drastic yield differences (9.5% vs. 63.4%) for similar scaffolds, suggesting steric or electronic effects in intermediates. Replicate reactions under controlled conditions and validate purity via HRMS .

Q. What computational approaches are suitable for studying this compound’s interaction with bacterial targets?

  • Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to acps-pptase’s active site. notes the trifluoromethyl group’s role in enhancing binding affinity. Pair computational predictions with experimental mutagenesis to validate key residues .

Q. How can crystallographic disorder or twinning be addressed during structure refinement?

  • Answer: SHELXL’s TWIN and BASF commands are effective for handling twinned data. For disorder, use PART instructions to model alternative conformations. emphasizes SHELXL’s adaptability for high-resolution refinement, even with challenging datasets .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Answer: Conduct kinetic studies in buffered solutions (pH 7.4, 37°C) with LC-MS monitoring. demonstrates that chlorinated benzamides exhibit hydrolytic stability, but substituents like hydroxymethyl may degrade via acid/base catalysis. Compare half-lives (t1/2t_{1/2}) under varying conditions .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Structural ElucidationX-ray crystallography, 1H^1H-NMRResolution (<1.0 Å), deuterated solvents
Synthetic OptimizationDoE, GC-MS purity analysisSolvent polarity, catalyst loading
Target ValidationMolecular docking, enzymatic assaysBinding energy (ΔG), IC50_{50} values
Stability ProfilingLC-MS kinetic studiespH, temperature, ionic strength

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.